2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899931-71-6
VCID: VC11909814
InChI: InChI=1S/C22H21Cl2N3OS/c1-14-4-7-16(8-5-14)25-19(28)13-29-21-20(15-6-9-17(23)18(24)12-15)26-22(27-21)10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,25,28)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl
Molecular Formula: C22H21Cl2N3OS
Molecular Weight: 446.4 g/mol

2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

CAS No.: 899931-71-6

Cat. No.: VC11909814

Molecular Formula: C22H21Cl2N3OS

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide - 899931-71-6

Specification

CAS No. 899931-71-6
Molecular Formula C22H21Cl2N3OS
Molecular Weight 446.4 g/mol
IUPAC Name 2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C22H21Cl2N3OS/c1-14-4-7-16(8-5-14)25-19(28)13-29-21-20(15-6-9-17(23)18(24)12-15)26-22(27-21)10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,25,28)
Standard InChI Key ZRXNPSRKSNAOHO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl

Introduction

The compound 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule featuring a unique spirocyclic structure with a diazaspiro framework. This compound is notable for its potential applications in medicinal chemistry due to its structural characteristics, which include a dichlorophenyl group and an acetamide moiety. The presence of these functional groups can influence its solubility, reactivity, and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes may include:

  • Step 1: Formation of the diazaspiro core through condensation reactions.

  • Step 2: Introduction of the sulfanyl group via nucleophilic substitution.

  • Step 3: Coupling with the N-(4-methylphenyl)acetamide moiety using amidation reactions.

Optimization of these synthetic routes can enhance yield and purity, potentially utilizing advanced techniques such as continuous flow reactors.

Potential Applications

This compound may have potential applications in medicinal chemistry due to its unique structure. Possible applications include:

  • Biological Activity: Interaction studies are essential for understanding the biological mechanisms of this compound. Research on similar compounds has shown that they can bind to sigma receptors with high affinity, suggesting that this compound might also exhibit similar properties.

  • Pharmaceutical Development: The compound's structural features, including the dichlorophenyl group and the acetamide moiety, could contribute to its therapeutic potential.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamideContains a 2,4-dichlorophenyl groupDifferent halogen substitution pattern
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamideFeatures a bromine substituentPresence of bromine enhances reactivity
2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamideIncludes a 4-methylphenyl groupVariation in aromatic substitution

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator